molecular formula C12H26 B1627362 3-ISOPROPYL-2,2,5-TRIMETHYLHEXANE CAS No. 62199-81-9

3-ISOPROPYL-2,2,5-TRIMETHYLHEXANE

Cat. No.: B1627362
CAS No.: 62199-81-9
M. Wt: 170.33 g/mol
InChI Key: GZFAXOCUKPGWEA-UHFFFAOYSA-N
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Description

3-ISOPROPYL-2,2,5-TRIMETHYLHEXANE is an organic compound with the molecular formula C12H26. It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a non-linear structure. This compound is known for its stability and is often used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ISOPROPYL-2,2,5-TRIMETHYLHEXANE typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require an inert atmosphere and a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of a precursor compound. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the desired conversion. The industrial methods are designed to maximize yield and purity while minimizing production costs.

Chemical Reactions Analysis

Types of Reactions

3-ISOPROPYL-2,2,5-TRIMETHYLHEXANE undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of light or heat.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes or alcohols.

    Substitution: Halogenated alkanes.

Scientific Research Applications

3-ISOPROPYL-2,2,5-TRIMETHYLHEXANE has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Studied for its effects on cellular processes and metabolic pathways.

    Medicine: Investigated for potential therapeutic properties and drug development.

    Industry: Utilized in the production of lubricants, plastics, and other materials.

Mechanism of Action

The mechanism of action of 3-ISOPROPYL-2,2,5-TRIMETHYLHEXANE involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,5-Trimethylhexane
  • 2,2,5-Trimethyl-3,3-bis(propan-2-yl)hexane

Uniqueness

3-ISOPROPYL-2,2,5-TRIMETHYLHEXANE is unique due to its specific branched structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and solubility characteristics, making it suitable for specific applications.

Properties

CAS No.

62199-81-9

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,2,5-trimethyl-3-propan-2-ylhexane

InChI

InChI=1S/C12H26/c1-9(2)8-11(10(3)4)12(5,6)7/h9-11H,8H2,1-7H3

InChI Key

GZFAXOCUKPGWEA-UHFFFAOYSA-N

SMILES

CC(C)CC(C(C)C)C(C)(C)C

Canonical SMILES

CC(C)CC(C(C)C)C(C)(C)C

Origin of Product

United States

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